Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
Description
Properties
CAS No. |
63732-71-8 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H25NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4,6,12-13,15,18,21H,3,5,7-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI Key |
QPTNOARPVIMLCB-MKUCUKIISA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CCOC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of morphinan derivatives with complex substitution patterns such as the 6-beta-ethoxy group typically involves multi-step synthetic sequences starting from commercially available opioid precursors like naltrexone hydrochloride or thebaine derivatives. Key steps include:
- Protection and deprotection of functional groups (e.g., hydroxy, amine)
- Etherification to introduce ethoxy groups
- Epoxide ring formation or cleavage
- Catalytic coupling reactions (e.g., Ullmann coupling)
- Reduction and rearrangement reactions
Stepwise Synthesis Overview
A representative synthetic route, adapted from recent literature on morphinan derivatives with similar substitution, is summarized below:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Etherification of phenol group | Methyl iodide (MeI), potassium carbonate (K2CO3), DMF, room temperature | Methyl ether intermediate | 92 |
| 2 | Epoxide ring cleavage | Zinc powder, acetic acid, reflux | Phenol intermediate | 90 |
| 3 | Ullmann coupling | Copper catalyst, K2CO3, bromobenzene, pyridine, reflux | Phenyl ether intermediate | 91 |
| 4 | Acetalization | Ethylene glycol, p-toluenesulfonic acid, toluene, reflux | Cyclic ketal intermediate | 93 |
| 5 | Birch reduction | Sodium, liquid ammonia, toluene, -78°C | Deprotected intermediate | 91 |
| 6 | Protection of hydroxy and amine groups | Acetic anhydride (Ac2O), reflux; Troc-Cl, K2CO3, reflux | Carbamate intermediate | 80 (over 2 steps) |
| 7 | Reduction and deprotection | Lithium aluminum hydride (LiAlH4), THF, 0°C to room temperature; 1 M HCl, 60°C | Key intermediate with free functional groups | 64 (over 2 steps) |
Note: Troc-Cl refers to 2,2,2-trichloroethyl chloroformate, used for amine protection.
This sequence leads to an advanced intermediate suitable for further functionalization to introduce the 6-beta-ethoxy substituent and finalize the morphinan skeleton with the desired stereochemistry.
Introduction of the 6-beta-Ethoxy Group
The ethoxy substituent at the 6-beta position is typically introduced via nucleophilic substitution or etherification on a suitably activated intermediate. For example, phenolic hydroxyl groups at C6 can be alkylated using ethyl halides under basic conditions or via acid-catalyzed ether formation.
While specific procedures for the exact compound "Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-" are limited, analogous methods include:
- Treatment of the 6-hydroxy intermediate with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF).
- Acid-catalyzed reaction with ethanol under reflux with p-toluenesulfonic acid as catalyst to form the ethoxy ether.
These methods ensure selective etherification at the 6-beta position while preserving the sensitive 4,5-epoxy bridge.
Epoxy Ring Formation and Stereochemical Control
The 4,5-alpha-epoxy bridge is a hallmark of morphinan compounds and is generally introduced or preserved through careful oxidation or ring-closure steps. The stereochemistry is controlled by:
- Using starting materials with established stereochemistry (e.g., naltrexone derivatives)
- Employing mild reaction conditions to avoid epoxide ring opening
- Utilizing protecting groups to mask reactive sites during transformations
Final Steps and Purification
The final synthetic steps often involve:
- Demethylation or deprotection of protecting groups using reagents such as boron tribromide (BBr3) at low temperatures (0°C to -20°C)
- Chromatographic purification on silica gel using solvent mixtures with ammonia and methanol in chloroform to achieve high purity (>95%)
- Crystallization or preparative thin-layer chromatography (TLC) for final isolation
Detailed Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields from a representative synthesis adapted from recent peer-reviewed research on morphinan derivatives:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | MeI, K2CO3, DMF, r.t. | 92 | Methylation of phenol group | |
| Epoxide ring cleavage | Zn, AcOH, reflux | 90 | Conversion to phenol intermediate | |
| Ullmann coupling | Cu, K2CO3, bromobenzene, pyridine, reflux | 91 | Formation of phenyl ether | |
| Acetalization | Ethylene glycol, p-TsOH, toluene, reflux | 93 | Protection of ketone as cyclic ketal | |
| Birch reduction | Na, NH3, toluene, -78°C | 91 | Removal of phenyl ether group | |
| Protection of hydroxy and amine | Ac2O, reflux; Troc-Cl, K2CO3, reflux | 80 (2 steps) | Formation of carbamate protecting groups | |
| Reduction and deprotection | LiAlH4, THF, 0°C to r.t.; 1 M HCl, 60°C | 64 (2 steps) | Removal of carbamate and acetal groups | |
| Demethylation | BBr3, CH2Cl2, 0°C | 53-96 | Final deprotection to yield target compound |
Research Findings and Analytical Data
- NMR Characterization: Two-dimensional NMR (2D-NMR) techniques such as heteronuclear multiple bond correlations (HMBC) are employed to confirm the stereochemistry, especially at C6 and C7 positions of the morphinan skeleton.
- Mass Spectrometry: High-resolution mass spectrometry (HR-MS) confirms the molecular formula and purity.
- Purity Assessment: Ultra-performance liquid chromatography (UPLC) and elemental analysis confirm compound purity above 95%.
- Stereochemical Integrity: The 4,5-epoxy ring and 6-beta-ethoxy substituent stereochemistry are preserved throughout the synthesis, as confirmed by NMR and X-ray crystallography in some studies.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential analgesic properties and its role in pain management.
Industry: The compound is utilized in the production of other morphinan derivatives with therapeutic benefits.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, particularly the mu-opioid receptor, leading to the inhibition of pain signals. This interaction triggers a cascade of intracellular events, including the activation of G-proteins and the modulation of ion channels, ultimately resulting in analgesia .
Comparison with Similar Compounds
Substituent Analysis and Pharmacological Implications
Key structural analogs and their substituent effects are summarized below:
Key Findings from Structural Modifications
6-Substituent Effects: Beta vs. Alpha Orientation: The β-ethoxy group in the target compound may hinder enzymatic degradation (e.g., glucuronidation) compared to α-substituted analogs like dihydroheterocodeine, where α-methoxy reduces receptor affinity . Bulk and Polarity: Ethoxy’s larger size and lower polarity compared to methoxy (codeine) or azido (azidomorphine) groups could alter μ-opioid receptor binding kinetics.
3-Substituent Role :
- Hydroxyl (-OH) at position 3 (as in the target compound and morphine) is critical for receptor binding. Ethylmorphine’s 3-ethoxy group requires metabolic activation to -OH for efficacy, introducing variability in patient response .
17-Methyl Substitution :
- The N-methyl group at position 17 is conserved in most opioids (e.g., codeine, morphine) to enhance receptor affinity. Its absence in compounds like naloxone (N-allyl substitution) converts the molecule into an antagonist .
Pharmacokinetic and Toxicological Considerations
- Metabolism: Ethoxy groups are typically metabolized via O-dealkylation, producing ethanol and a phenolic intermediate. This pathway may slow clearance compared to methoxy analogs like codeine .
- Toxicity : Structural analogs with 6-substituents (e.g., 6-acetylmorphine, ) show increased neurotoxicity due to enhanced blood-brain barrier penetration. The target compound’s ethoxy group may mitigate this risk by reducing lipophilicity .
Biological Activity
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl is a compound belonging to the morphinan class of alkaloids, characterized by its complex structure and notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl is with a molecular weight of approximately 315.41 g/mol. The compound features a morphinan backbone with an epoxy group at the 4,5 positions and an ethoxy substituent at the 6 position. These structural characteristics are crucial for its interaction with biological targets.
Mechanisms of Biological Activity
-
Opioid Receptor Interaction :
Morphinan derivatives are known for their interactions with opioid receptors (ORs) in the central nervous system (CNS). Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl exhibits opioid-like effects, leading to analgesia and sedation. It primarily interacts with:- Mu-opioid receptors (MOR)
- Kappa-opioid receptors (KOR)
- Delta-opioid receptors (DOR)
-
Neurotransmitter Modulation :
Beyond its opioid receptor activity, Morphinan-3-ol may influence neurotransmitter systems involved in mood regulation and anxiety. This modulation could provide additional therapeutic benefits in treating mood disorders alongside pain management.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Receptor Affinity | Efficacy |
|---|---|---|---|
| Analgesic | Opioid receptor activation | High | Partial/Full |
| Antitussive | Opioid receptor-mediated suppression | Moderate | Moderate |
| Neurotransmitter modulation | Interaction with serotonin/dopamine systems | Variable | Variable |
Case Studies
-
Analgesic Efficacy :
A study demonstrated that Morphinan derivatives could effectively reduce pain in animal models. The compound exhibited significant analgesic activity comparable to traditional opioids but with a reduced risk of addiction due to its partial agonist properties at MOR . -
Mood Regulation :
Research indicated that modifications in the chemical structure of morphinan derivatives could enhance their selectivity for KOR over MOR, potentially leading to improved outcomes in mood disorders without the adverse effects associated with full agonists . -
Inflammation Resolution :
Recent studies have explored the role of soluble epoxide hydrolase inhibitors in conjunction with morphinan derivatives, highlighting their potential in resolving inflammation and neuropathic pain without the addictive properties typical of opioids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
